molecular formula C20H22FN5OS B12338381 1-(2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-2-(5-ethyl-3-(4-fluoro-3-methylphenyl)-1H-pyrazol-1-yl)ethanone

1-(2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-2-(5-ethyl-3-(4-fluoro-3-methylphenyl)-1H-pyrazol-1-yl)ethanone

Cat. No.: B12338381
M. Wt: 399.5 g/mol
InChI Key: IGEHYTNJVROCPE-UHFFFAOYSA-N
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Description

1-(2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-2-(5-ethyl-3-(4-fluoro-3-methylphenyl)-1H-pyrazol-1-yl)ethanone is a complex organic compound that features a unique combination of thiazolopyridine and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-2-(5-ethyl-3-(4-fluoro-3-methylphenyl)-1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. The process may start with the preparation of the thiazolopyridine core, followed by the introduction of the pyrazole moiety through a series of coupling reactions. Common reagents used in these steps include halogenated intermediates, amines, and various catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-2-(5-ethyl-3-(4-fluoro-3-methylphenyl)-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogenation or alkylation of aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific functional groups present and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery efforts targeting specific biological pathways.

Medicine

In medicinal chemistry, the compound’s structure suggests potential applications as a therapeutic agent. Its ability to interact with biological targets could make it a candidate for the treatment of various diseases.

Industry

In industry, this compound could be used in the development of advanced materials with specific properties, such as conductivity or fluorescence, for use in electronics or imaging technologies.

Mechanism of Action

The mechanism of action of 1-(2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-2-(5-ethyl-3-(4-fluoro-3-methylphenyl)-1H-pyrazol-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolopyridine and pyrazole derivatives, which share structural features and may exhibit similar chemical and biological properties.

Uniqueness

What sets 1-(2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-2-(5-ethyl-3-(4-fluoro-3-methylphenyl)-1H-pyrazol-1-yl)ethanone apart is its unique combination of functional groups, which may confer distinct reactivity and biological activity compared to other compounds in its class.

Properties

Molecular Formula

C20H22FN5OS

Molecular Weight

399.5 g/mol

IUPAC Name

1-(2-amino-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)-2-[5-ethyl-3-(4-fluoro-3-methylphenyl)pyrazol-1-yl]ethanone

InChI

InChI=1S/C20H22FN5OS/c1-3-14-9-17(13-4-5-15(21)12(2)8-13)24-26(14)11-19(27)25-7-6-16-18(10-25)28-20(22)23-16/h4-5,8-9H,3,6-7,10-11H2,1-2H3,(H2,22,23)

InChI Key

IGEHYTNJVROCPE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NN1CC(=O)N2CCC3=C(C2)SC(=N3)N)C4=CC(=C(C=C4)F)C

Origin of Product

United States

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